molecular formula C6H14O5 B3427415 Diglycerol CAS No. 59113-36-9

Diglycerol

Cat. No.: B3427415
CAS No.: 59113-36-9
M. Wt: 166.17 g/mol
InChI Key: GPLRAVKSCUXZTP-UHFFFAOYSA-N
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Description

Diglycerol, also known as diglycerin, is a polyol compound consisting of two glycerol molecules linked by an ether bond. It is a colorless, odorless, and viscous liquid that is soluble in water and has hygroscopic properties. This compound is used in various industries, including cosmetics, food, pharmaceuticals, and polymers, due to its unique physicochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diglycerol can be synthesized through the etherification of glycerol. This process involves the catalytic condensation of two glycerol molecules. The reaction can be carried out using both homogeneous and heterogeneous catalysts. Common catalysts include alkaline-based catalysts such as sodium hydroxide and potassium hydroxide. The reaction is typically conducted at elevated temperatures ranging from 200°C to 250°C under reduced pressure to facilitate the removal of water formed during the reaction .

Industrial Production Methods

In industrial settings, this compound is produced through a similar etherification process. The reaction is often carried out in a continuous flow reactor to ensure consistent product quality and yield. The use of microwave irradiation has also been explored to enhance the reaction rate and selectivity towards this compound . The final product is purified through distillation to remove unreacted glycerol and other by-products.

Chemical Reactions Analysis

Types of Reactions

Diglycerol undergoes various chemical reactions, including:

    Etherification: Formation of higher polyglycerols through further condensation with glycerol.

    Esterification: Reaction with fatty acids to form this compound esters, which are used as surfactants and emulsifiers.

    Oxidation: Conversion to diglyceric acid under oxidative conditions.

Common Reagents and Conditions

Major Products Formed

    Polyglycerols: Higher oligomers formed through etherification.

    This compound Esters: Formed through esterification with fatty acids.

    Diglyceric Acid: Formed through oxidation.

Scientific Research Applications

Diglycerol has a wide range of applications in scientific research:

Mechanism of Action

Diglycerol exerts its effects through various molecular mechanisms:

Comparison with Similar Compounds

Similar Compounds

    Glycerol: A trihydric alcohol with three hydroxyl groups, used as a humectant and solvent.

    Triglycerol: A polyol with three glycerol units, used in similar applications as diglycerol but with higher viscosity and lower volatility.

    Polyglycerols: Higher oligomers of glycerol, used in various industrial applications.

Uniqueness of this compound

This compound’s unique combination of properties makes it a versatile compound with diverse applications across multiple fields.

Properties

IUPAC Name

3-(2,3-dihydroxypropoxy)propane-1,2-diol
Source PubChem
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InChI

InChI=1S/C6H14O5/c7-1-5(9)3-11-4-6(10)2-8/h5-10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLRAVKSCUXZTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(COCC(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O5
Source PubChem
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DSSTOX Substance ID

DTXSID90872273
Record name 3,3'-Oxydi(propane-1,2-diol)
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Molecular Weight

166.17 g/mol
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Physical Description

Liquid; Other Solid
Record name Propanediol, oxybis-
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CAS No.

627-82-7, 59113-36-9
Record name Bis(2,3-dihydroxypropyl) ether
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Record name alpha,alpha'-Diglycerol
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Record name Diglycerin
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Record name Diglycerol
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Record name Propanediol, oxybis-
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Record name 3,3'-Oxydi(propane-1,2-diol)
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Record name Oxybispropanediol
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Record name .ALPHA.,.ALPHA.'-DIGLYCEROL
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Synthesis routes and methods I

Procedure details

Typically, about 118 kg of a mixture of C10:0 and C8:0 fatty acids (55:45 weight ratio) was preheated to the esterification temperature. This fatty acid mixture was used to esterify about 16.8 kg of monobehenin at a 18:1 acid to monobehenin mole ratio at esterification temperatures in the range of 174°-210° C. for 1.5 to 3.5 hours. (The monobehenin was commercially produced by molecular distillation of behenic acid/glycerol reaction products and comprised 98.1% monoglyceride, 0.5% diglyceride, 0.1% free glycerol, and 0.3% diglycerol.) The monobehenin was added incrementally as a powder over a 10 minute period to the melted fatty acids. Vigorous agitation (571 m./min. tip speed) and a nitrogen gas sparging rate of 1.4-2.1 liter/min. per liter of reaction mixture was used to remove the water generated during the esterification. The light fatty acids were refluxed by the partial condenser operated at 110° C., while generated water was condensed by the total condenser at 40° C. The esterification progress was monitored by thin layer chromatography (TLC) using high performance silica plates and a 75% petroleum ether/25% diethyl ether/1% acetic acid development solvent, followed by charring with 5% phosphomolybdic acid in anhydrous methanol. The esterification were stopped after complete elimination of diglycerides (i.e. measured level typically less than 0.4%). Composite analyses of the six esterification indicated a 6.4% MMM, 89.9% MML/MLM and 3.7% MML/LML triglyceride composition (average) in the reaction mixture. (As determined by CNP (acid free basis), "MMM"≤C24 to C34, "MML/MLM"=C36 to C44, and "MLL/LML"C46 to C56.) The free fatty acid profiles for the reaction mixtures were determined to be 42.9% C8:0, 56.2% C10:0, 0.7% C12:0, and 0.2% C22:0 fatty acids (average), which suggests minimal long chain fatty acid hydrolysis occurred under these esterification conditions. (As determined by free fatty acid profiles, "long chain fatty acid"=combined C20:0C22:0 and C24:0.)
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0.3%

Synthesis routes and methods II

Procedure details

Trans-Cinnamaldehyde (13.2 g, 12.6 ml, 0.1 mol) of, glycerol (92.09 g, 73.7 ml, 1 mol) and 10% Pd/C (0.66 g, 5 wt % relative to the aldehyde) are charged to a Parr reactor, purged three times with nitrogen, heated to 200° C. with stirring and reacted at 1000 psi of hydrogen for 20 h. GC analysis shows complete consumption of the aldehyde. The mixture is filtered, the product extracted with ether (50 ml×5), and the combined ether solution is dried with sodium sulfate. The solvent is evaporated and the residue chromatographed on silica gel using hexane-ethyl acetate from 5:1 to 1:1 to give 4.6 g of the monoether (95% purity). This product is approximately a 2:1 mixture of 3-(3-phenylpropyl)-1,2-propanediol and 3-(3-cyclohexylpropyl)-1,2-propanediol. The individual components of this mixture are separated by second column chromatography and characterized by 1H and 13C NMR.
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12.6 mL
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73.7 mL
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aldehyde
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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